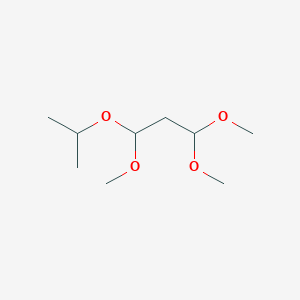![molecular formula C8H7ClO2 B12574832 3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol CAS No. 185414-22-6](/img/structure/B12574832.png)
3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobicyclo[420]octa-1,3,5-triene-2,5-diol is a bicyclic organic compound characterized by its unique structure, which includes a chlorine atom and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol typically involves the chlorination of bicyclo[4.2.0]octa-1,3,5-triene followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or dicarboxylic acids, while reduction can produce dechlorinated or fully hydrogenated derivatives.
Scientific Research Applications
3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol involves its interaction with various molecular targets. The chlorine atom and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in a range of chemical reactions. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, influencing its biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
3-Bromobicyclo[4.2.0]octa-1,3,5-triene: Similar in structure but with a bromine atom instead of chlorine.
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the chlorine and hydroxyl groups, making it less reactive.
4-Bromobenzocyclobutene: Another bicyclic compound with a bromine atom, used in similar applications.
Uniqueness
3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol is unique due to the presence of both chlorine and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
185414-22-6 |
|---|---|
Molecular Formula |
C8H7ClO2 |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
3-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-2,5-diol |
InChI |
InChI=1S/C8H7ClO2/c9-6-3-7(10)4-1-2-5(4)8(6)11/h3,10-11H,1-2H2 |
InChI Key |
QFACOFBSYOQTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C(=CC(=C2O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Chloroimino)acetyl]-L-phenylalanine](/img/structure/B12574754.png)
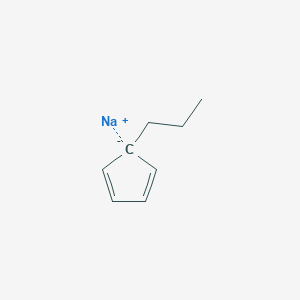
![benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B12574776.png)
![9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane](/img/structure/B12574779.png)
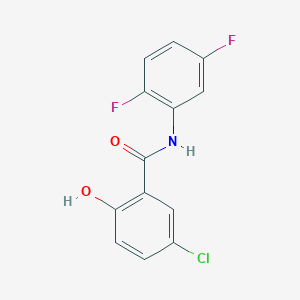
![3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol](/img/structure/B12574792.png)
![Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)](/img/structure/B12574795.png)
![Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12574803.png)
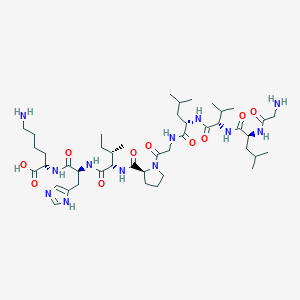
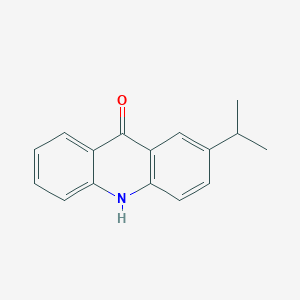
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)-](/img/structure/B12574813.png)

